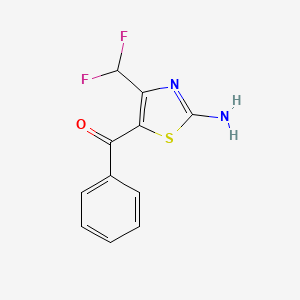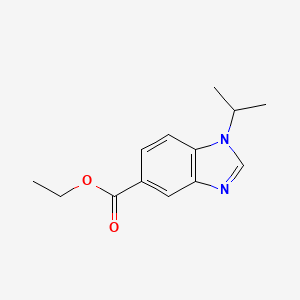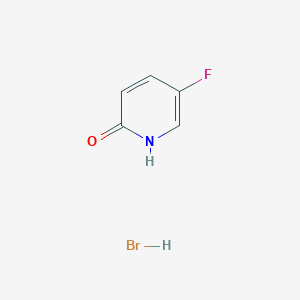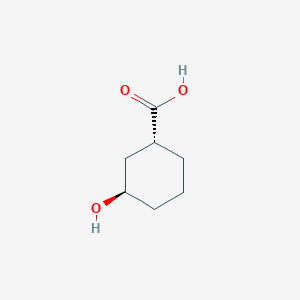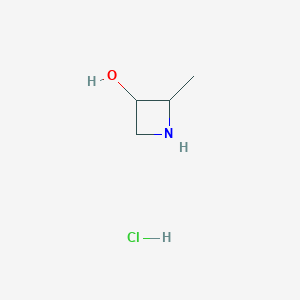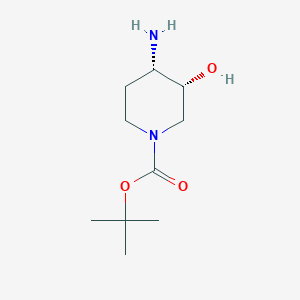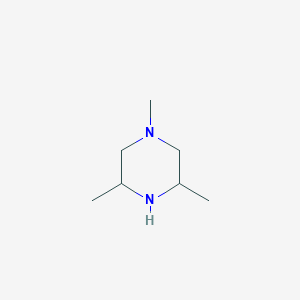
1,3,5-Trimethylpiperazine
Vue d'ensemble
Description
1,3,5-Trimethylpiperazine is a chemical compound with the molecular formula C7H16N2 . It is a liquid at room temperature . The IUPAC name for this compound is 1,3,3-trimethylpiperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,3,5-Trimethylpiperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1,3,5-Trimethylpiperazine consists of a six-membered ring containing two nitrogen atoms and four carbon atoms . The carbon atoms are each substituted with a methyl group .Applications De Recherche Scientifique
- Researchers have investigated 1,3,5-trimethylpiperazine derivatives for their antiviral properties. For instance, a study explored the synthesis of 1,3,5-triazine derivatives containing piperazine structures. Compound C35 exhibited potent anti-potato virus Y (PVY) activity, comparable to the positive control. Molecular docking revealed that C35 interacts with specific amino acids in the PVY capsid protein, providing a theoretical basis for its antiviral effects.
Antiviral Activity
Mécanisme D'action
Target of Action
1,3,5-Trimethylpiperazine is a derivative of piperazine, a class of compounds that have been found to exhibit a wide range of biological and pharmaceutical activities It’s worth noting that piperazine derivatives have been used in the synthesis of compounds with anti-potato virus y (pvy) activity .
Mode of Action
In the case of its derivative compounds, molecular docking demonstrated that these compounds can form hydrogen bonds with glutamic acid at position 150 (glu 150) of pvy cp . This interaction provides a partial theoretical basis for the antiviral activity of these target compounds .
Biochemical Pathways
It’s worth noting that the compound’s derivatives have shown potent anti-pvy activity . PVY is an RNA virus that can swiftly replicate and proliferate in plants, causing significant agricultural losses . Therefore, the inhibition of PVY could be a potential biochemical pathway affected by 1,3,5-Trimethylpiperazine.
Pharmacokinetics
A related compound, a nitrone derivative of tetramethylpyrazine (tmp), has been studied for its pharmacokinetic characteristics . This compound showed a longer elimination half-life and a higher area under the concentration-time curve compared to TMP after the same dosage of intravenous administration . These findings may provide some insights into the potential ADME properties of 1,3,5-Trimethylpiperazine.
Result of Action
Derivatives of 1,3,5-triazine, which contain piperazine structures, have shown potent anti-pvy activity . This suggests that 1,3,5-Trimethylpiperazine and its derivatives could potentially inhibit the replication and proliferation of PVY in plants .
Action Environment
It’s worth noting that the production of a related compound, 2,3,5-trimethylpyrazine, was significantly affected by temperature, bottle capacity, and water addition during the fermentation process . These factors could potentially influence the action and efficacy of 1,3,5-Trimethylpiperazine as well.
Propriétés
IUPAC Name |
1,3,5-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZHEDSMNQBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethylpiperazine | |
CAS RN |
4406-09-1 | |
| Record name | 1,3,5-trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



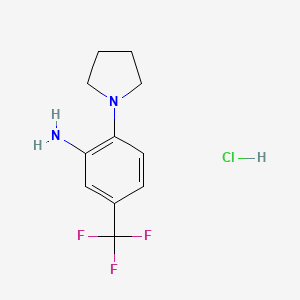
![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)
